benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate
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Overview
Description
Benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate is a compound with a molecular formula of C12H14N2O3S and a molecular weight of 266.32 g/mol . This compound belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Thiazolidines are known for their diverse biological activities and are used in various fields of science .
Preparation Methods
The synthesis of benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate involves several steps. One common method includes the reaction of benzyl isocyanate with 2-methyl-3-oxo-1,2-thiazolidine-4-carboxylic acid under controlled conditions . The reaction is typically carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in microorganisms or cancer cells . The presence of the thiazolidine ring enhances its binding affinity to these targets, making it a potent bioactive compound .
Comparison with Similar Compounds
Benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate can be compared with other thiazolidine derivatives such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Thiazolidine-2-thione: Exhibits antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C12H14N2O3S |
---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate |
InChI |
InChI=1S/C12H14N2O3S/c1-14-11(15)10(8-18-14)13-12(16)17-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16) |
InChI Key |
AIKHDMYRJBQDBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(CS1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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